molecular formula C12H9FN2O3 B114257 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid CAS No. 137118-01-5

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid

Cat. No.: B114257
CAS No.: 137118-01-5
M. Wt: 248.21 g/mol
InChI Key: DEINDUPLOCNLJO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is a synthetic compound belonging to the class of fluoroquinolones. It is known for its broad-spectrum antibacterial properties, making it a valuable agent in the treatment of various bacterial infections. This compound is structurally related to other fluoroquinolones, which are characterized by the presence of a fluorine atom at the C-6 position and a carboxylic acid group at the C-3 position.

Preparation Methods

The synthesis of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 2,4-dichloro-5-fluorobenzoylacetate.

    Cyclization: The intermediate undergoes cyclization to form the naphthyridine core.

    Introduction of Cyclopropyl Group: The cyclopropyl group is introduced at the N-1 position.

    Oxidation and Fluorination: The compound is then oxidized and fluorinated to achieve the desired structure.

Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can undergo esterification to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid has several scientific research applications:

Mechanism of Action

The antibacterial activity of 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid is similar to other fluoroquinolones such as ciprofloxacin and levofloxacin. it is unique due to its specific structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties. Similar compounds include:

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-6-3-8-10(16)9(12(17)18)5-15(7-1-2-7)11(8)14-4-6/h3-5,7H,1-2H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEINDUPLOCNLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C2N=CC(=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901141329
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137118-01-5
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137118-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
Reactant of Route 2
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
Reactant of Route 3
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
Reactant of Route 4
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
Reactant of Route 5
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
Reactant of Route 6
1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid
Customer
Q & A

Q1: What is the mechanism of action for this class of compounds?

A: 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid belongs to the class of drugs known as quinolones, specifically fluoroquinolones. Fluoroquinolones work by inhibiting bacterial DNA gyrase and topoisomerase IV, [, ] enzymes essential for bacterial DNA replication and repair. This inhibition leads to bacterial cell death.

Q2: How does the structure of these compounds relate to their antibacterial activity?

A: Research has shown that modifications to the basic this compound structure can significantly impact antibacterial activity. For example, introducing a substituent like a sulfinyl or sulfonyl group at the C-7 position, as explored in one study, allowed for further reactions with pyrrolidine and piperidine. [] These modifications led to the synthesis of derivatives with varying antibacterial profiles. Similarly, creating amino acid prodrugs of 7-(3-amino-1-pyrrolidinyl) derivatives has been shown to influence solubility and in vivo efficacy. [] This highlights the importance of structure-activity relationships in optimizing these compounds for improved potency and efficacy.

Q3: What is known about the stability of this compound class?

A: Gemifloxacin mesylate (GFM), a specific derivative within this class, has been studied for its stability profile. Research indicates that GFM is susceptible to degradation under alkaline conditions, leading to the formation of sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. [] This degradation product arises from the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring and formation of the sodium carboxylate. This highlights the importance of considering factors like pH during formulation and storage to maintain drug stability.

Q4: What analytical techniques are used to characterize and study these compounds?

A4: Various techniques are employed for the characterization and study of this compound derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for structural elucidation. Different NMR experiments like proton (1H), carbon (13C), COSY, HSQC, and HMBC provide detailed information about the connectivity and environment of atoms within the molecule. []
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns of the compound, offering insights into its structure and potential degradation products. []
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption patterns. []

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